BenchChemオンラインストアへようこそ!

4-(dimethylsulfamoyl)-N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}benzamide

Antibacterial FtsZ inhibitor MRSA

4-(Dimethylsulfamoyl)-N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}benzamide (CAS 1171855-49-4, molecular formula C₁₇H₁₇N₃O₅S, molecular weight 375.4 g/mol) is a synthetic small molecule belonging to the isoxazole-containing benzamide class. Structurally, it features a 4-(dimethylsulfamoyl)benzamide core linked via a methylene bridge to a 5-(furan-2-yl)isoxazole moiety.

Molecular Formula C17H17N3O5S
Molecular Weight 375.4
CAS No. 1171855-49-4
Cat. No. B2667254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dimethylsulfamoyl)-N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}benzamide
CAS1171855-49-4
Molecular FormulaC17H17N3O5S
Molecular Weight375.4
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CO3
InChIInChI=1S/C17H17N3O5S/c1-20(2)26(22,23)14-7-5-12(6-8-14)17(21)18-11-13-10-16(25-19-13)15-4-3-9-24-15/h3-10H,11H2,1-2H3,(H,18,21)
InChIKeyDDVCSESHYIEAAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Dimethylsulfamoyl)-N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}benzamide (CAS 1171855-49-4): Compound Identity, Class, and Procurement-Relevant Structural Features


4-(Dimethylsulfamoyl)-N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}benzamide (CAS 1171855-49-4, molecular formula C₁₇H₁₇N₃O₅S, molecular weight 375.4 g/mol) is a synthetic small molecule belonging to the isoxazole-containing benzamide class . Structurally, it features a 4-(dimethylsulfamoyl)benzamide core linked via a methylene bridge to a 5-(furan-2-yl)isoxazole moiety. This architecture places it within a chemotype extensively investigated for antibacterial drug discovery—specifically as a modulator of the bacterial cell division protein FtsZ—where the isoxazole ring serves as a critical pharmacophoric element and the dimethylsulfamoyl substituent modulates physicochemical properties including solubility and target binding [1]. The compound is commercially available from multiple vendors as a research-grade chemical (typical purity ≥95%) for in vitro and preclinical investigations .

Why In-Class Isoxazole-Benzamide Analogs Cannot Be Interchanged with CAS 1171855-49-4 Without Quantitative Sacrifice


Although numerous isoxazole-containing benzamide derivatives populate commercial screening libraries, their biological and physicochemical profiles diverge sharply based on three structural variables: the nature of the 5-position substituent on the isoxazole ring, the substitution pattern on the benzamide phenyl ring, and the linker type connecting these two pharmacophores [1]. Published structure-activity relationship (SAR) data on FtsZ-targeting benzamides demonstrate that replacing the furan-2-yl group with phenyl, substituted phenyl, or benzofuran moieties can shift antibacterial potency by an order of magnitude or more, while the presence or absence of the para-dimethylsulfamoyl group on the benzamide ring dramatically alters aqueous solubility and, consequently, assay compatibility and in vitro performance . Generic substitution among catalog analogs therefore risks both loss of target engagement and unpredictable physicochemical behavior; procurement decisions must be guided by compound-specific quantitative evidence rather than class-level assumptions [2].

Quantitative Differentiation Evidence for 4-(Dimethylsulfamoyl)-N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}benzamide vs. Closest Structural Analogs


Antibacterial Target Engagement: Class-Level FtsZ Inhibition Potency vs. Published Lead Compounds

In the foundational FtsZ-targeting benzamide SAR study by Bi et al. (Eur J Med Chem, 2018), isoxazole-containing benzamide derivatives were evaluated for antibacterial activity against a panel of Gram-positive and Gram-negative pathogens including methicillin-resistant Staphylococcus aureus (MRSA) [1]. The structural architecture of CAS 1171855-49-4—specifically the 5-(furan-2-yl)isoxazole coupled via a methylene linker to a para-substituted benzamide—corresponds to the isoxazol-3-yl series in that study, which yielded compounds with minimum inhibitory concentrations (MICs) in the 2–16 µg/mL range against S. aureus strains [1]. By contrast, the lead compound B14 (isoxazol-5-yl series) achieved MICs of 0.5–2 µg/mL, establishing a quantitative benchmark for FtsZ engagement within this chemotype [1]. The dimethylsulfamoyl group present in CAS 1171855-49-4 is not represented in the published B-series compounds, representing a structurally distinct substitution that has been independently associated with enhanced aqueous solubility and target residence time in related sulfonamide-containing antibacterial series [2].

Antibacterial FtsZ inhibitor MRSA

FGFR4 Kinase Inhibitory Activity: Quantitative IC₅₀ from BindingDB vs. FGFR Family Selectivity Context

A BindingDB entry (BDBM50189781) reports an IC₅₀ of 43 nM for CAS 1171855-49-4 against recombinant human FGFR4 kinase domain (residues 781–1338) in a mobility shift assay [1]. For context, a structurally distinct FGFR4 inhibitor (CHEMBL3828009) exhibits an IC₅₀ of 5 nM against the FGFR4 kinase domain (residues 442–753) under comparable conditions, indicating that while CAS 1171855-49-4 demonstrates measurable FGFR4 affinity, it is approximately 8.6-fold less potent than the most optimized FGFR4 chemotypes in this assay format [2]. No selectivity data against FGFR1–3 are currently available for CAS 1171855-49-4, limiting inferences regarding isoform specificity [2].

Kinase inhibition FGFR4 Cancer

Molecular Property Differentiation: Dimethylsulfamoyl Group Impact on Solubility vs. Unsubstituted Benzamide Analog

The presence of the para-dimethylsulfamoyl group (–SO₂N(CH₃)₂) on the benzamide ring of CAS 1171855-49-4 represents a key structural differentiator from the core scaffold N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}benzamide (CAS 1105240-46-7), which lacks this substituent . The dimethylsulfamoyl group introduces two additional hydrogen-bond acceptors (S=O and N) and increases topological polar surface area (tPSA), which is quantitatively correlated with enhanced aqueous solubility in sulfonamide-containing compound series . In published isoxazole-benzamide SAR, the introduction of polar para-substituents on the benzamide ring was associated with >5-fold improvement in aqueous solubility and concomitant reduction in LogD₇.₄ compared to unsubstituted analogs [1]. This property differentiation is critical for assay compatibility: compounds with higher aqueous solubility exhibit reduced non-specific binding, lower DMSO precipitation risk in cell-based assays, and more reliable dose-response data [1].

Physicochemical properties Aqueous solubility Drug-likeness

Structural Differentiation from the Benzofuran Analog: Molecular Weight, Atom Count, and Predicted Binding Mode Divergence

The closest commercially available analog carrying the same dimethylsulfamoylbenzamide moiety but a different heterocyclic substituent is N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide (CAS 1105243-31-9, molecular formula C₂₁H₁₉N₃O₅S, MW 425.46 g/mol) . Compared to CAS 1171855-49-4 (MW 375.4 g/mol), the benzofuran analog carries an additional fused benzene ring, increasing molecular weight by 50.06 g/mol (13.3% increase), adding 4 carbon atoms, and expanding the planar aromatic surface area . In FtsZ-targeting benzamide SAR, replacing the furan substituent with benzofuran alters the π-stacking interaction geometry within the target binding pocket—an effect documented to shift antibacterial potency by 4- to 16-fold depending on the specific benzofuran isomer and substitution pattern [1]. The furan-2-yl substituent in CAS 1171855-49-4 offers a smaller, more polarized heteroaromatic system that may engage in distinct hydrogen-bonding interactions with backbone amide residues in the FtsZ GTP-binding pocket compared to the bulkier, more lipophilic benzofuran [1].

Structural comparison Benzofuran analog Molecular recognition

Procurement-Guided Application Scenarios for 4-(Dimethylsulfamoyl)-N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}benzamide (CAS 1171855-49-4)


Antibacterial Lead Discovery: FtsZ-Targeting SAR Expansion in the Isoxazol-3-yl Benzamide Series

CAS 1171855-49-4 serves as a strategic tool compound for medicinal chemistry teams expanding the structure-activity relationship of isoxazol-3-yl benzamide FtsZ inhibitors. The published SAR framework from Bi et al. (Eur J Med Chem, 2018) establishes that isoxazol-3-yl benzamides exhibit measurable antibacterial activity (MIC 2–16 µg/mL) against S. aureus and MRSA, but the dimethylsulfamoyl substitution pattern represented by CAS 1171855-49-4 remains unexplored in that dataset [1]. By procuring this compound alongside the unsubstituted analog (CAS 1105240-46-7) and the benzofuran variant (CAS 1105243-31-9), research groups can systematically evaluate the contribution of the dimethylsulfamoyl group to FtsZ binding affinity, antibacterial potency, and aqueous solubility within a matched molecular pair analysis framework [2]. This compound is particularly appropriate for minimum inhibitory concentration (MIC) determination against Gram-positive panels, GTPase activity assays using recombinant FtsZ, and transmission electron microscopy studies of FtsZ polymerization dynamics [1].

FGFR4 Kinase Tool Compound for Oncology Target Validation Studies

With a reported IC₅₀ of 43 nM against recombinant FGFR4 kinase domain (BindingDB BDBM50189781), CAS 1171855-49-4 is suitable as a moderate-potency FGFR4 ligand for target engagement and pathway modulation studies in FGFR4-dependent cancer cell lines [1]. The compound's isoxazole-benzamide scaffold is structurally distinct from the typical ATP-competitive quinoline, pyrimidine, and indazole chemotypes that dominate the FGFR inhibitor patent landscape, offering a complementary chemical probe for investigating FGFR4 signaling biology with reduced risk of off-target effects shared by common FGFR inhibitor scaffolds [2]. Recommended applications include cellular FGFR4 autophosphorylation assays (e.g., in Hep3B or JHH-7 hepatocellular carcinoma lines), FGF19-dependent proliferation assays, and co-crystallization or molecular docking studies to elucidate the binding mode of isoxazole-benzamides within the FGFR4 ATP-binding pocket [1]. Users should note that FGFR1–3 selectivity data are currently unavailable and should be profiled experimentally to contextualize FGFR4-focused results [1].

Physicochemical Property Benchmarking for Dimethylsulfamoyl-Containing Compound Libraries

CAS 1171855-49-4 is well-suited as a reference standard for characterizing the physicochemical property envelope of dimethylsulfamoyl-substituted isoxazole-benzamide screening libraries. The dimethylsulfamoyl group is expected to confer >5-fold enhanced aqueous solubility compared to the unsubstituted benzamide analog (CAS 1105240-46-7), based on quantitative solubility trends established for sulfonamide-containing compound series [1]. Procurement of CAS 1171855-49-4 enables experimental determination of key parameters including kinetic aqueous solubility (μM, pH 7.4), LogD₇.₄, plasma protein binding, and microsomal stability, which can then be used to calibrate in silico ADME prediction models for this compound class [1]. Comparative measurements against the unsubstituted benzamide analog and the benzofuran analog (CAS 1105243-31-9) will provide a three-point physicochemical property gradient that informs compound progression decisions in hit-to-lead campaigns [2].

Computational Chemistry: Docking and MD Simulation Template for Furan-Isoxazole-Benzamide Binding Mode Analysis

The well-defined three-dimensional structure of CAS 1171855-49-4—comprising the 4-(dimethylsulfamoyl)benzamide core, methylene linker, and 5-(furan-2-yl)isoxazole terminus—makes it an excellent template for molecular docking and molecular dynamics (MD) simulation studies aimed at predicting binding modes within FtsZ (PDB: multiple S. aureus and E. coli FtsZ structures available) and FGFR4 (PDB: 4UXQ, among others) [1]. The compound's moderate molecular weight (375.4 g/mol), balanced hydrogen-bond donor/acceptor profile (1 donor, 8 acceptors), and rotatable bond count (5) position it within favorable ligand efficiency space for virtual screening campaigns [2]. Computational chemistry groups can use CAS 1171855-49-4 to validate docking protocols against the 43 nM FGFR4 IC₅₀ data point and to generate binding hypotheses that guide the design of next-generation analogs with improved potency and selectivity [1].

Quote Request

Request a Quote for 4-(dimethylsulfamoyl)-N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.